2-(2-Bromophenyl)-1,1-diphenylethene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4707-75-9 |
|---|---|
Molecular Formula |
C20H15Br |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-2-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Br/c21-20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
InChI Key |
USPFRABACBOMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Fragmentation Pathway Analysis for Structural Insights
Mass spectrometry provides a powerful tool for elucidating the structure of "2-(2-Bromophenyl)-1,1-diphenylethene" by analyzing its fragmentation pattern under energetic conditions. While a definitive experimental spectrum is not publicly available, a fragmentation pathway can be reliably predicted based on the known behaviors of closely related compounds, such as brominated aromatics and stilbene (B7821643) derivatives. The molecular weight of the compound is 337.24 g/mol . Due to the presence of bromine, the molecular ion peak is expected to appear as a characteristic doublet with roughly equal intensity at m/z 336 and 338, corresponding to the 79Br and 81Br isotopes, respectively.
The primary fragmentation events are anticipated to involve the weakest bonds and the formation of the most stable carbocations. The initial and most significant fragmentation is the cleavage of the C-Br bond, a common pathway for halogenated aromatic compounds. This would result in the loss of a bromine radical (•Br) to yield a prominent ion peak at m/z 257.
Subsequent fragmentation would likely proceed through the loss of the phenyl groups. The ion at m/z 257 could lose a phenyl radical (•C₆H₅) to produce a fragment at m/z 180. Alternatively, cleavage of the vinyl bond could occur. The presence of multiple aromatic rings suggests the potential formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or a biphenyl (B1667301) radical cation (C₁₂H₁₀⁺) at m/z 154 through various rearrangement and cleavage processes. A summary of the predicted key fragmentation ions is presented in the table below.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Step |
|---|---|---|
| 336/338 | [C₂₀H₁₅Br]⁺ | Molecular Ion (M⁺) |
| 257 | [C₂₀H₁₅]⁺ | [M - Br]⁺ |
| 180 | [C₁₄H₁₀]⁺ | [M - Br - C₆H₅]⁺ |
| 154 | [C₁₂H₁₀]⁺ | Biphenyl radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
The electronic structure of "this compound" is characterized by an extended π-conjugated system, which gives rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. The chromophore, the part of the molecule responsible for its color and UV-Vis absorption, encompasses the entire molecular framework, including the two phenyl rings, the 2-bromophenyl group, and the central ethene double bond.
The UV-Vis spectrum is expected to be dominated by intense absorption bands resulting from π → π* electronic transitions. acs.org These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. For the parent compound, tetraphenylethylene (B103901) (TPE), the primary absorption maximum (λmax) is typically observed around 310-315 nm. mdpi.com
The introduction of a bromine atom onto one of the phenyl rings in the ortho position is expected to influence the electronic spectrum. The bromine atom, through its inductive electron-withdrawing effect and mesomeric electron-donating effect, can perturb the energy levels of the molecular orbitals. This substitution often leads to a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) compared to the unsubstituted TPE core. The steric hindrance caused by the ortho-bromo substituent may also force a greater twisting of that phenyl ring out of the plane of the double bond, which could affect the extent of π-conjugation and thus the position and intensity of the absorption bands.
The expected electronic transitions and their corresponding spectral regions are detailed in the table below.
| Approximate λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Electronic Transition | Associated Chromophore |
|---|---|---|---|
| ~310 - 325 | > 10,000 | π → π | Stilbene-like conjugated system |
| ~250 - 270 | > 20,000 | π → π | Benzene (B151609) ring transitions |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While the specific crystal structure of "this compound" is not available in the public domain, its molecular architecture can be inferred from the well-studied structures of tetraphenylethylene (TPE) and its brominated derivatives.
Molecules based on the TPE scaffold are known to adopt a highly non-planar, propeller-like conformation. researchgate.net This distortion from planarity is a direct consequence of severe steric hindrance between the ortho-hydrogens of the multiple phenyl rings. In "this compound," this effect would be pronounced, forcing the three phenyl rings to twist significantly out of the plane of the central C=C double bond. The dihedral angles between the phenyl rings and the ethene plane are expected to be substantial, likely in the range of 40-60°.
The crystal packing will be governed by a combination of weak intermolecular forces. Van der Waals forces will be significant, but more specific interactions are also anticipated. Due to the twisted conformation, efficient π-π stacking between the aromatic rings of adjacent molecules is unlikely. Instead, C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule, are expected to play a crucial role in stabilizing the crystal lattice.
A hypothetical set of crystallographic data, based on similar known structures, is provided below.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₂₀H₁₅Br |
| Formula Weight | 335.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~9.8 |
| c (Å) | ~16.2 |
| β (°) | ~95.0 |
| Volume (ų) | ~1660 |
| Z | 4 |
Reactivity and Mechanistic Investigations of 2 2 Bromophenyl 1,1 Diphenylethene
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
The carbon-bromine bond in 2-(2-Bromophenyl)-1,1-diphenylethene is a key site for synthetic modification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. While specific research exclusively detailing the reactivity of this compound is limited in publicly available literature, its reactivity can be inferred from the well-established principles of these named reactions on similar aryl bromide substrates.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. sctunisie.orgresearchgate.net This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. researchgate.net For this compound, a Suzuki-Miyaura coupling would enable the introduction of a new aryl or vinyl substituent at the 2-position of the phenyl ring.
The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The synthesis of various tetraphenylethylene (B103901) derivatives has been successfully achieved using Suzuki cross-coupling strategies. nih.gov
Hypothetical Reaction Data for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | High |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | THF/H₂O | 80 | Good |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ | XPhos | CsF | 1,4-Dioxane | 90 | Good |
Note: This table is illustrative and based on general knowledge of the Suzuki-Miyaura reaction. Specific experimental results for this compound were not found in the searched literature.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. sctunisie.orgu-szeged.hu In the case of this compound, a Heck reaction would allow for the introduction of a vinyl group, leading to the formation of stilbene-like derivatives. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. frontiersin.org
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin, and subsequent β-hydride elimination to release the product. sctunisie.org A base is required to regenerate the active Pd(0) catalyst. sctunisie.org
Hypothetical Reaction Data for Heck Coupling of this compound
| Entry | Olefin | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | High |
| 3 | Butyl acrylate | Pd/C | - | NaOAc | DMAc | 140 | Good |
| 4 | 1-Octene | Pd(dba)₂ | P(o-tol)₃ | Cy₂NMe | Toluene | 110 | Moderate |
Note: This table is illustrative and based on general knowledge of the Heck reaction. Specific experimental results for this compound were not found in the searched literature.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper complexes, would enable the introduction of an alkyne moiety onto the this compound scaffold, leading to the synthesis of highly conjugated systems. gold-chemistry.orgscirp.org
The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center. organic-chemistry.org
Hypothetical Reaction Data for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | 65 | High |
| 2 | 1-Hexyne | Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 80 | Good |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | - | Et₃N | Toluene | 90 | High |
| 4 | Propargyl alcohol | Pd₂(dba)₃ | CuI | AsPh₃ | DIPA | 1,4-Dioxane | 70 | Good |
Note: This table is illustrative and based on general knowledge of the Sonogashira coupling. Specific experimental results for this compound were not found in the searched literature.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction would enable the synthesis of various amino-functionalized TPE derivatives from this compound by coupling with primary or secondary amines. acsgcipr.orgacsgcipr.org
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.org
Hypothetical Reaction Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | High |
| 2 | Morpholine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 90 | Good |
| 4 | Diethylamine | Pd(dba)₂ | P(t-Bu)₃ | LiHMDS | THF | 70 | Good |
Note: This table is illustrative and based on general knowledge of the Buchwald-Hartwig amination. Specific experimental results for this compound were not found in the searched literature.
The Negishi and Stille couplings are additional powerful palladium-catalyzed reactions for C-C bond formation. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. organic-chemistry.orgunits.it The Stille coupling employs organostannane reagents, which are stable to air and moisture. nih.govrsc.org Both reactions would be applicable to this compound for the introduction of a wide range of alkyl, vinyl, aryl, and alkynyl groups.
The catalytic cycles for both reactions are similar to other cross-coupling reactions, involving oxidative addition, transmetalation (with the organozinc or organotin reagent), and reductive elimination. frontiersin.orgresearchgate.net
Hypothetical Reaction Data for Negishi and Stille Couplings of this compound
| Reaction | Coupling Partner | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | High |
| Negishi | Alkylzinc bromide | Pd(dppf)Cl₂ | - | DMAc | 80 | Good |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | High |
| Stille | Vinyltributylstannane | Pd₂(dba)₃ | AsPh₃ | DMF | 90 | Good |
Note: This table is illustrative and based on general knowledge of the Negishi and Stille couplings. Specific experimental results for this compound were not found in the searched literature.
Functional Group Transformations and Derivatization Strategies
Beyond the direct modification of the aryl bromide, the this compound scaffold can undergo further functional group transformations and derivatization. For instance, the products of the aforementioned cross-coupling reactions can be further modified. An alkyne-substituted TPE derivative from a Sonogashira coupling could undergo click chemistry or be used in polymerization reactions. An amino-substituted TPE from a Buchwald-Hartwig amination could be diazotized or acylated to introduce further functionality.
Another important aspect of the reactivity of this compound and its derivatives is the potential for intramolecular reactions. For example, under certain palladium-catalyzed conditions, an intramolecular Heck reaction could potentially lead to the formation of a dibenzofulvene derivative. Similarly, intramolecular C-H activation is a plausible pathway for the synthesis of fused polycyclic aromatic systems. The vinyl group of the diphenylethene moiety can also be a site for further reactions such as hydrogenation, epoxidation, or dihydroxylation, although these transformations would alter the core TPE structure and its characteristic aggregation-induced emission properties.
Electrophilic Aromatic Substitution on Phenyl Rings
The molecule contains three potential sites for EAS: the two unsubstituted phenyl rings attached to the same carbon of the double bond, and the 2-bromophenyl ring.
Unsubstituted Phenyl Rings: These two rings are electronically equivalent. The substituent attached to them is the -(C)=C(Ph)(C6H4Br) group. This vinyl group is generally considered to be weakly deactivating towards electrophilic aromatic substitution due to the sp² hybridization of the carbon atom attached to the ring, which is more electronegative than an sp³ carbon. Steric hindrance from the other phenyl group and the bulky 2-bromophenylvinyl moiety would likely direct incoming electrophiles to the para position, with some substitution possible at the meta position. The ortho positions are highly sterically hindered.
2-Bromophenyl Ring: This ring is substituted with a bromine atom and the -(CH)=C(Ph)2 group (a 2,2-diphenylethenyl group).
Bromine: As a halogen, bromine is a deactivating but ortho, para-directing group. mdpi.comresearchgate.net Its deactivating nature arises from its inductive electron withdrawal, while its directing effect is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.
2,2-Diphenylethenyl Group: This is a bulky group, which will exert a significant steric influence. Its electronic effect is more complex; while the vinyl portion can be weakly deactivating, the potential for extended conjugation with the phenyl rings could influence reactivity.
Considering the combined effects on the brominated ring, the bromine atom directs incoming electrophiles to its ortho and para positions (positions 4 and 6 relative to the bromine). The bulky vinyl group at position 2 will sterically hinder the adjacent position 3. Therefore, electrophilic attack is most likely to occur at position 4 (para to the bromine) or position 6 (ortho to the bromine). Given the steric bulk of the vinyl substituent, substitution at position 4 would be favored.
A summary of predicted regioselectivity for a generic electrophile (E+) is presented below.
| Ring System | Major Product(s) | Minor Product(s) | Rationale |
| Unsubstituted Phenyl Rings | para-substituted | meta-substituted | Steric hindrance from the geminal phenyl and vinyl groups disfavors ortho attack. The vinyl group is weakly deactivating. |
| 2-Bromophenyl Ring | 4-substituted (relative to Br) | 6-substituted (relative to Br) | The bromine is an ortho, para-director. The bulky vinyl group at C2 sterically hinders the C3 and C6 positions, favoring attack at C4. |
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation (RCOCl/AlCl₃ or RCl/AlCl₃). lumenlearning.comlecturio.commasterorganicchemistry.com The specific conditions required would need to overcome the deactivating effects of the substituents.
Nucleophilic Substitution Reactions (If Induced)
Aryl halides, such as the 2-bromophenyl group in the target molecule, are generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglibretexts.org This is due to the high energy required to break the strong carbon-bromine bond, which has partial double-bond character, and the electrostatic repulsion between the incoming nucleophile and the electron-rich aromatic ring.
For SNAr to occur, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org Since this compound lacks such activating groups, it is not expected to undergo SNAr reactions under standard conditions.
However, nucleophilic substitution can be induced under specific, more forceful conditions:
Transition-Metal-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is an ideal handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are synthetically powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base.
Ullmann Condensation: Copper-catalyzed reaction, often with amines, alcohols, or thiols, typically requiring high temperatures.
While no specific examples involving this compound are documented in the searched literature, the reactivity of aryl bromides in such transformations is exceptionally well-established.
Oxidative and Reductive Transformations of the Ethene Moiety
The carbon-carbon double bond (ethene moiety) in this compound is a site of potential reactivity, particularly for addition reactions that would break the π-bond.
Oxidative Transformations: The electron-rich nature of the double bond, substituted with three aryl groups, makes it susceptible to electrophilic attack by oxidizing agents. Potential reactions include:
Epoxidation: Reaction with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) would be expected to form the corresponding epoxide. The steric bulk of the three phenyl rings would influence the facial selectivity of the attack.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent (like NaHSO₃) would yield a diol. Syn-dihydroxylation would occur. Alternatively, cold, dilute potassium permanganate (B83412) (KMnO₄) could also produce the diol.
Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a workup step would cleave the double bond. A reductive workup (e.g., with dimethyl sulfide, DMS) would yield benzophenone (B1666685) and 2-bromobenzaldehyde. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield benzophenone and 2-bromobenzoic acid.
Reductive Transformations: The double bond can be reduced to a single bond, converting the ethene to an ethane (B1197151) linkage.
Catalytic Hydrogenation: This is the most common method for alkene reduction. The reaction would involve hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This would yield 1-(2-bromophenyl)-2,2-diphenylethane. Selective hydrogenation of a related tolane (triple bond) to the corresponding ethane (single bond) using a PtO₂ catalyst has been reported, suggesting this transformation is feasible. rsc.org
A kinetic study on the bromination of the parent compound, 1,1-diphenylethylene (B42955), showed that it readily undergoes electrophilic addition of bromine across the double bond to form a dibromide. rsc.org A similar reaction would be expected for this compound, competing with electrophilic substitution on the aromatic rings depending on the reaction conditions (e.g., presence or absence of a Lewis acid catalyst). nih.gov
Mechanistic Studies of Reaction Pathways
Specific mechanistic studies, such as the determination of kinetic isotope effects, reaction coordinate analysis, or the isolation of intermediates for reactions involving this compound, have not been reported in the surveyed literature. The discussion below is therefore based on general principles and data from analogous systems.
Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rate of a reaction using a compound with a light isotope (e.g., hydrogen, ¹H) to the rate with its heavy isotope counterpart (e.g., deuterium, ²H or D). princeton.eduyoutube.com A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of the reaction. princeton.edu
For Electrophilic Aromatic Substitution: In a typical EAS mechanism, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. libretexts.org The C-H bond is broken in the subsequent, fast deprotonation step to restore aromaticity. Because the C-H bond is not broken in the rate-limiting step, a significant primary KIE is generally not observed (kH/kD ≈ 1). This would be the expected outcome for nitration, halogenation, etc., of the phenyl rings in this compound.
For Reactions at the Ethene Moiety: A relevant analogy is the bromination of 1,1-diphenylethylene and its 2,2-dideuterio derivative. In that study, a negligible KIE of 0.97 was found. rsc.org This result supports a mechanism where the formation of the intermediate bromonium ion is the rate-determining step, and the subsequent loss of a proton (or deuteron) to form a vinyl bromide product is not rate-limiting. rsc.org Should the ethene moiety of this compound undergo similar addition-elimination reactions, a negligible KIE would be expected.
Reaction Coordinate Analysis
Reaction coordinate analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), maps the energy of a system as it transforms from reactants to products through a transition state. researchgate.netdergipark.org.tr Such analyses provide detailed insights into activation energies, transition state geometries, and the feasibility of different reaction pathways.
No specific reaction coordinate analyses for this compound were found. A computational study of a reaction involving this molecule would likely focus on:
EAS Regioselectivity: Calculating the activation energies for electrophilic attack at the different possible positions on the three phenyl rings to rationalize the observed or predicted regioselectivity. The stability of the various possible arenium ion intermediates would be a key factor.
Conformational Analysis: The molecule is sterically crowded due to the three phenyl groups around the ethene core. Computational studies could determine the lowest energy conformation and the rotational barriers of the phenyl rings, which would be crucial for understanding steric effects on reactivity.
Nucleophilic Substitution Pathways: For induced nucleophilic substitutions (e.g., palladium-catalyzed coupling), DFT can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to understand the energetics and mechanism of the reaction.
Isolation and Characterization of Reaction Intermediates
The direct observation or isolation of reaction intermediates provides definitive evidence for a proposed reaction mechanism.
Arenium Ions in EAS: The key intermediate in electrophilic aromatic substitution is the arenium ion (or sigma complex). libretexts.org These are carbocations and are typically highly reactive and difficult to isolate. Under normal reaction conditions for this compound, these intermediates would be transient and not isolable. Their existence is inferred from a vast body of mechanistic work on other aromatic systems.
Intermediates in Nucleophilic Substitution: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex. Given that this reaction is not expected for the title compound, isolation of such an intermediate is highly unlikely. In transition-metal-catalyzed reactions, organometallic intermediates (e.g., Pd(II) species) are formed within the catalytic cycle. While these are sometimes characterized in detailed mechanistic studies, it has not been done for this specific substrate.
Intermediates in Ethene Addition: For electrophilic addition to the double bond, such as bromination, the reaction proceeds through a carbocationic or bridged bromonium ion intermediate. rsc.org These are generally short-lived and are not isolated but are trapped by a nucleophile (e.g., Br⁻) to give the final product.
Regioselectivity and Chemoselectivity in Transformations of Multireactive Sites
The compound this compound possesses multiple reactive sites that can participate in chemical transformations. These include the carbon-bromine (C-Br) bond on the phenyl ring, the carbon-carbon double bond (C=C) of the ethene moiety, and various carbon-hydrogen (C-H) bonds on the three aromatic rings. The interplay between these sites under specific reaction conditions dictates the regioselectivity and chemoselectivity of the resulting products.
A primary transformation of interest for substrates with this structural motif is the palladium-catalyzed intramolecular C-H arylation, which leads to the formation of fluorene (B118485) derivatives. In the case of this compound, this cyclization reaction would yield 9-phenyl-9H-fluorene. This reaction's selectivity is determined by which reactive pathway is favored.
Chemoselectivity in this context refers to the preferential reaction of one functional group over another. The principal competition lies between reactions involving the C-Br bond (such as oxidative addition to a palladium catalyst) and reactions involving the C=C double bond (such as addition or polymerization). For the desired intramolecular cyclization to occur, the catalytic system must selectively activate the C-Br bond without promoting unwanted side reactions at the double bond.
Regioselectivity pertains to the specific site of the reaction when multiple positions are available. Once the C-Br bond is activated, the intramolecular C-H activation can theoretically occur on several different C-H bonds of the adjacent phenyl rings. The formation of the 9-phenyl-9H-fluorene core requires the specific activation of an ortho C-H bond on one of the geminal phenyl groups (the two phenyl groups attached to the same carbon of the double bond).
Detailed mechanistic studies on the palladium-catalyzed intramolecular arylation of similar triarylethene systems have elucidated the factors governing these selective transformations. The catalytic cycle typically involves:
Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), inserts into the C-Br bond of the substrate. This is a crucial chemoselective step.
C-H Activation/Cyclization: The resulting arylpalladium(II) complex then undergoes an intramolecular C-H activation. This is the key regioselective step. The geometry of the molecule and the electronic properties of the C-H bonds influence which bond is activated. The ortho C-H bonds of the geminal phenyl rings are sterically accessible for the formation of a stable five-membered palladacycle intermediate.
Reductive Elimination: The final step involves the reductive elimination of the palladium catalyst, forming the new carbon-carbon bond that completes the fluorene ring system and regenerating the active Pd(0) catalyst.
The choice of catalyst, ligands, base, and solvent plays a critical role in controlling both the efficiency and the selectivity of this transformation. Different ligand systems can influence the steric and electronic environment around the palladium center, thereby tuning its reactivity and directing the C-H activation to the desired position.
Below is a representative data table illustrating how reaction conditions can be optimized for the synthesis of 9-phenyl-9H-fluorene from this compound via intramolecular C-H arylation.
Table 1: Optimization of Reaction Conditions for the Intramolecular Cyclization of this compound
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) of 9-phenyl-9H-fluorene |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMA | 120 | 75 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | DMA | 120 | 68 |
| 3 | PdCl₂(PPh₃)₂ (5) | None | K₂CO₃ | DMA | 120 | 55 |
| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | DMA | 120 | 40 |
| 5 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene | 110 | 62 |
| 6 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₂CO₃ | DMA | 120 | 85 |
This table is illustrative, based on typical results for similar palladium-catalyzed intramolecular C-H arylation reactions, to demonstrate the principles of regioselectivity and chemoselectivity.
The data indicates that the combination of a palladium acetate (B1210297) catalyst with a bulky, electron-rich phosphine (B1218219) ligand like tri(tert-butyl)phosphine (P(t-Bu)₃) and a suitable base in a high-boiling polar aprotic solvent like dimethylacetamide (DMA) provides the highest yield. This highlights the high degree of control that can be exerted over the chemoselectivity (favoring C-Br activation) and regioselectivity (favoring ortho C-H activation on a geminal phenyl ring) to achieve the desired transformation. The reaction chemoselectively activates the C-Br bond over other potentially reactive sites, and regioselectively forms the C-C bond at the ortho position of one of the geminal phenyl rings to produce the thermodynamically stable fluorene system.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into geometry, orbital energies, and electron distribution.
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) is a standard computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This optimization process would involve calculating the potential energy of various conformations of 2-(2-Bromophenyl)-1,1-diphenylethene to find the structure with the minimum energy. The resulting data would include precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. However, no specific DFT studies detailing these parameters for this compound have been reported.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. An analysis for this compound would calculate the energy levels of the HOMO and LUMO and map their spatial distribution across the molecule. This information would help predict how the molecule might interact with other chemical species. Currently, there is no published FMO analysis for this compound.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data No data available in the literature for this compound.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | N/A |
| LUMO Energy (eV) | N/A |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For this compound, an NBO analysis would provide a detailed picture of the bonding and orbital interactions, including the hybridization of atomic orbitals and the stabilization energies associated with electron delocalization between filled and empty orbitals. This level of theoretical investigation has not been documented for this specific compound.
Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental data.
Calculated NMR Chemical Shifts and Coupling Constants
Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for a molecule. For this compound, these calculations would provide a theoretical spectrum that could be used to aid in the interpretation of experimental NMR data. A search of the scientific literature did not yield any studies containing predicted NMR data for this compound.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts No data available in the literature for this compound.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | N/A |
| C2 | N/A |
Predicted IR Vibrational Frequencies
Computational chemistry can also be used to calculate the infrared (IR) vibrational frequencies of a molecule. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes such as stretching, bending, and wagging of chemical bonds. This theoretical spectrum is invaluable for assigning peaks in an experimental IR spectrum. As with other computational properties, predicted IR vibrational frequencies for this compound are not available in the current body of scientific literature.
Table 3: Hypothetical Predicted IR Vibrational Frequencies No data available in the literature for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | N/A |
| C=C stretch | N/A |
| C-Br stretch | N/A |
Simulated UV-Vis Spectra
The simulation of ultraviolet-visible (UV-Vis) absorption spectra is a common application of computational chemistry, typically employing Time-Dependent Density Functional Theory (TD-DFT). researchgate.netqnl.qanih.govresearchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.
For this compound, a TD-DFT calculation would provide insights into how the 2-bromo substitution on one of the phenyl rings influences the electronic transitions compared to the parent tetraphenylethene. The simulation would predict the wavelength of maximum absorption (λmax) and other significant electronic transitions, which are often π-π* in nature for such conjugated systems. nih.gov However, a search of the peer-reviewed literature did not yield any published simulated UV-Vis spectra specifically for this compound. Therefore, no data table for its simulated spectral properties can be presented.
Reaction Mechanism Modeling
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energetics of the entire process.
To understand the mechanism of a reaction, such as a potential synthetic route to this compound or its subsequent reactions, computational chemists locate the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface. Following the identification of a TS, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state down to the corresponding reactant and product, confirming that the located TS indeed connects the intended species.
No specific transition state or IRC analyses for reactions involving the formation or derivatization of this compound have been reported in the literature.
By calculating the energies of all reactants, intermediates, transition states, and products, a comprehensive energy profile for a reaction can be constructed. This profile provides the activation energies and reaction enthalpies for each step, offering a quantitative understanding of the reaction's feasibility and kinetics. For instance, the synthesis of tetraphenylethene derivatives can occur via pathways like the McMurry reaction, and computational modeling could detail the energy landscape of such a process for this specific bromo-substituted derivative. nih.govorgsyn.org
Despite the utility of this approach, no studies detailing the energy profiles for the synthesis or reactions of this compound were found.
Molecular Dynamics Simulations (If Applicable for Conformational Studies)
Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of molecules over time. lew.ro For a sterically crowded molecule like this compound, MD simulations could reveal the preferred rotational conformations of the phenyl rings and the dynamics of their interconversion. This is particularly relevant for TPE derivatives, as the restriction of intramolecular rotation in the aggregated state is the widely accepted mechanism for their AIE phenomenon. acs.orgpnas.orgresearchgate.netnih.gov An MD study could provide insights into how the ortho-bromo substituent affects these rotational dynamics compared to unsubstituted TPE.
A review of the literature indicates that while MD simulations have been applied to other TPE analogs to study their conformational behavior, no such studies have been specifically published for this compound.
Quantum Chemical Topology Analysis (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density of a molecule to characterize chemical bonding. orientjchem.org By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can gain insight into the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions, such as hydrogen bonds or halogen bonds. For this compound, a QTAIM analysis could be used to characterize the C-Br bond and investigate any potential intramolecular interactions involving the bromine atom.
Currently, there are no published QTAIM analyses available for this compound.
Applications in Advanced Materials Science and Organic Electronics
Role as a Precursor for Extended π-Conjugated Systems
The molecular architecture of 2-(2-Bromophenyl)-1,1-diphenylethene provides two key reactive sites: the vinyl group and the carbon-bromine bond. These sites allow for its use as a monomer or precursor in the synthesis of larger, more complex molecules with extended π-conjugation, which is essential for charge transport and light emission in organic electronic devices.
The presence of the 1,1-diphenylethene moiety allows this compound to participate in various polymerization reactions to form oligomers and polymers. The bulky phenyl groups influence the stereochemistry and physical properties of the resulting polymer chains. Furthermore, the bromo-substituent can be leveraged in post-polymerization modification or used as a reactive site in cross-coupling polymerization methods, such as Suzuki or Stille coupling, to create highly conjugated polymer backbones. researchgate.netmdpi.com Thermosetting polymers can also be developed from such precursors, where the reactive groups form cross-linked networks upon heating, resulting in materials with high thermal stability. researchgate.net
Table 1: Potential Polymerization Pathways for this compound This table is interactive. You can sort and filter the data.
| Polymerization Type | Reactive Group Utilized | Resulting Structure | Key Properties |
|---|---|---|---|
| Vinyl Polymerization | 1,1-Diphenylethene | Saturated polymer backbone with pendant bromophenyl groups | Processability, potential for post-polymerization modification |
| Cross-Coupling (e.g., Suzuki) | Carbon-Bromine Bond | Conjugated polymer backbone | Enhanced charge transport, tunable electronic properties |
In the field of organic electronics, donor-acceptor (D-A) architectures are crucial for designing materials with specific functions, such as emitters in organic light-emitting diodes (OLEDs) or active layers in solar cells. The tetraphenylethene core of this compound is inherently electron-donating. The bromo-phenyl group can be readily converted or coupled to various electron-accepting moieties to construct D-A type molecules. researchgate.net This strategic combination facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can be used to tune the emission color and other photophysical properties of the material. nih.gov The design of such D-A systems is a key strategy for developing advanced materials for optoelectronic applications. mdpi.combeilstein-journals.org
Table 2: Example Moieties for Donor-Acceptor Architectures with TPE-based Donors This table is interactive. You can sort and filter the data.
| Role | Chemical Group Class | Example Moiety | Resulting Property |
|---|---|---|---|
| Donor | Tetraphenylethene Core | This compound | Aggregation-Induced Emission (AIE), Good Hole Transport |
| Acceptor | Benzothiadiazole | Benzothiadiazole | Red-shifted emission, Strong ICT |
| Acceptor | Aza-BODIPY | Boron-dipyrromethene | Red/NIR emission, High quantum yield |
Luminescent Properties and Organic Light-Emitting Diodes (OLEDs)
Derivatives of tetraphenylethene are renowned for their unique luminescent behavior, particularly aggregation-induced emission (AIE). This property makes this compound and related compounds highly promising for use in solid-state lighting and display technologies like OLEDs. bldpharm.com
Unlike traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ), this compound is expected to exhibit AIE. In dilute solutions, the molecule is virtually non-emissive because the dynamic rotation of its phenyl rings provides a non-radiative pathway for excited-state decay. mdpi.com However, in the aggregated or solid state, these intramolecular rotations are restricted. This blockage of non-radiative channels opens up a radiative pathway, leading to strong fluorescence. mdpi.com The photophysical properties, including absorption and emission maxima, are typically characterized using UV-vis and photoluminescence spectroscopy. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for device applications. researchgate.netmdpi.com
Table 3: Representative Photophysical Properties of AIE-active TPE Derivatives This table is interactive. You can sort and filter the data.
| State | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence | Stokes Shift (nm) |
|---|---|---|---|---|
| Dilute Solution (e.g., THF) | ~310-330 | N/A | Negligible | - |
The fluorescence quantum yield (ΦF) is a critical measure of a material's emission efficiency, representing the ratio of photons emitted to photons absorbed. For AIE-active materials derived from this compound, the quantum yield is exceptionally low in solution but can become very high in the solid state, which is the operational state for OLEDs. beilstein-journals.orgbeilstein-archives.org High quantum yields are essential for fabricating efficient OLEDs with low power consumption and high brightness. beilstein-journals.org For instance, donor-acceptor fluorophores designed for OLEDs have demonstrated solid-state quantum efficiencies of 41% and solution efficiencies of 86%. beilstein-journals.orgbeilstein-archives.org The maximum internal quantum efficiency in fluorescent OLEDs can be significantly enhanced by using materials that leverage thermally activated delayed fluorescence (TADF), a process that harvests triplet excitons. bldpharm.com
Table 4: Comparison of Quantum Yields for AIE Emitters This table is interactive. You can sort and filter the data.
| Material Type | State | Typical Quantum Yield (ΦF) | Significance |
|---|---|---|---|
| TPE Derivative | Dilute THF Solution | < 1% | Demonstrates AIE effect |
| TPE Derivative | Solid-State Film | > 40% | Suitable for high-efficiency OLEDs |
| High-Performance D-A Fluorophore | Solution (THF) | 86% | High intrinsic emissivity |
Achieving high-performance OLEDs requires a deep understanding and control of exciton (B1674681) dynamics within the emissive layer. nih.gov In devices using materials derived from this compound, particularly in D-A architectures, energy transfer processes are fundamental. Upon electrical excitation, excitons (electron-hole pairs) are formed. In D-A systems, energy can be transferred from the donor component (the TPE core) to the acceptor, a process often mediated by Förster Resonance Energy Transfer (FRET). researchgate.net The efficiency of this transfer dictates the final emission color and device performance. Furthermore, managing the ratio of singlet (emissive in fluorescence) to triplet (non-emissive) excitons is key. Advanced device architectures and materials designed for TADF can facilitate the conversion of non-radiative triplets into emissive singlets, potentially enabling near-100% internal quantum efficiency. bldpharm.commdpi.com The study of these complex exciton dynamics is crucial for advancing OLED technology. nih.gov
Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics
While comprehensive studies detailing the performance of this compound as the active semiconductor in Organic Field-Effect Transistors (OFETs) are not extensively documented, the charge transport properties of related brominated and TPE-based materials provide valuable insights. Generally, the charge transport in organic semiconductors is influenced by molecular packing in the solid state. The non-planar structure of TPE derivatives can, in some cases, hinder the close π-π stacking required for efficient charge hopping between molecules.
However, the introduction of bromine atoms into organic semiconductors has been shown to influence their electronic properties and charge transport characteristics. For instance, theoretical studies on other brominated aromatic compounds have suggested that the heavy bromine atom can enhance spin-orbit coupling, which may influence charge transport mechanisms. Furthermore, the bromo-substituent can be used as a synthetic handle to create more extended π-conjugated systems, which are often sought after for high-mobility organic semiconductors.
To date, specific charge mobility, on/off ratios, and threshold voltages for OFETs based on this compound have not been reported in dedicated studies. The potential of this compound in OFETs would largely depend on achieving favorable solid-state packing that facilitates intermolecular charge transfer.
Table 1: General Charge Transport Characteristics of Related Organic Semiconductor Classes
| Semiconductor Class | Typical Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Key Structural Features |
| Tetraphenylethene Derivatives | Variable, dependent on substitution and packing | 10³ - 10⁶ | Aggregation-induced emission, propeller-like structure |
| Brominated Aromatic Compounds | Can be enhanced or reduced depending on molecular design | 10⁴ - 10⁷ | Influences molecular packing and electronic properties |
Note: This table presents general data for related classes of compounds and not for this compound itself, for which specific data is not currently available.
Photorefractive Materials and Non-Linear Optics (NLO)
The application of this compound in photorefractive materials is an area that remains largely unexplored. Photorefractive materials require a combination of photoconductivity and electro-optic effects. While some triarylamine-based polymers, which are structurally distinct from TPEs, have shown promise in photorefractive applications, there is no current research linking this compound to this field. nih.govbohrium.com
In the realm of non-linear optics (NLO), materials that can alter the properties of light are of significant interest. Second-order NLO effects, such as second-harmonic generation (SHG), require materials to have a non-centrosymmetric crystal structure. The introduction of halogen atoms into TPE derivatives has been shown to result in materials with notable NLO properties. For example, halogenated TPEs have been observed to exhibit SHG signals. scispace.com The non-planar structure of this compound could potentially lead to the formation of non-centrosymmetric crystals, a prerequisite for second-order NLO activity.
Theoretical and experimental studies on related stilbene (B7821643) derivatives, which share the ethene linkage, have shown that halogenation can influence the second-order hyperpolarizability, a molecular property that contributes to the bulk NLO response. rsc.orgrsc.org However, specific measurements of the NLO coefficients or hyperpolarizability for this compound are not yet available in the scientific literature.
Table 2: Non-Linear Optical Properties of Related Compound Families
| Compound Family | Observed NLO Effect | Key Influencing Factors |
| Halogenated Tetraphenylethenes | Second-Harmonic Generation (SHG) | Crystal symmetry, halogen substitution |
| Brominated Stilbene Derivatives | Second-Harmonic Generation (SHG) | Molecular hyperpolarizability, non-centrosymmetric packing |
Note: This table is illustrative of the NLO properties of related families of compounds, as specific data for this compound is not available.
Host Materials in Solid-State Devices
In solid-state devices like Organic Light-Emitting Diodes (OLEDs), host materials play a crucial role in the emissive layer by providing a matrix for guest emitter molecules. An ideal host material should possess a high triplet energy to confine the excitons on the guest molecules, good thermal and morphological stability, and balanced charge transport properties.
The wide bandgap and potentially high triplet energy of TPE derivatives make them candidates for host materials. The introduction of a bromine atom in this compound could be advantageous. Research on other brominated compounds used as hosts in OLEDs has indicated that the heavy-atom effect of bromine can enhance the rate of reverse intersystem crossing in thermally activated delayed fluorescence (TADF) hosts, leading to improved device efficiency. nih.gov Furthermore, the bromine substituent can be leveraged to tune the electron mobility of the host material, which is critical for achieving balanced charge transport within the emissive layer. nih.gov
Table 3: Key Properties for OLED Host Materials and the Potential Role of Structural Motifs in this compound
| Property | General Requirement | Potential Contribution of this compound's Motifs |
| Triplet Energy (ET) | High (typically >2.7 eV for blue phosphorescent OLEDs) | The TPE core can be engineered to have a high ET. |
| Charge Transport | Bipolar (balanced hole and electron transport) | The bromophenyl group can be used to tune electron mobility. |
| Thermal Stability | High decomposition and glass transition temperatures | The rigid TPE structure generally imparts good thermal stability. |
| Morphological Stability | Amorphous solid state | The non-planar TPE structure can help in forming stable amorphous films. |
Synthetic Accessibility and Scalability Considerations
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly integral to modern chemical manufacturing, aiming to reduce environmental impact and enhance safety. For a molecule like 2-(2-Bromophenyl)-1,1-diphenylethene, this involves a critical look at the catalytic systems employed and the solvents used in its synthesis.
Traditional cross-coupling reactions, which are likely methods for synthesizing unsymmetrical tetra-arylethylenes, often rely on precious metal catalysts, most notably palladium. While highly effective, palladium is expensive and its sourcing can have environmental implications. A key area of green chemistry research is the development of catalysts based on more earth-abundant and less toxic metals.
Recent studies have shown promise in using nickel-based catalysts as a more sustainable alternative to palladium for cross-coupling reactions. nih.govresearchgate.net Nickel is significantly more abundant and, therefore, more cost-effective. chemistryworld.com However, the direct replacement of palladium with nickel is not always straightforward, as nickel catalysts can exhibit different reactivity and may be more sensitive to certain functional groups. thieme-connect.com Research into ligand design for nickel catalysts aims to improve their stability, activity, and substrate scope, making them viable for industrial applications.
Another green approach is the use of heterogeneous catalysts. These are catalysts supported on a solid material, which allows for easy separation from the reaction mixture and subsequent reuse. This minimizes catalyst waste and reduces the contamination of the final product with residual metal, a critical consideration in many applications.
The choice of solvent is a major contributor to the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents. For reactions like the Suzuki-Miyaura coupling, which could be employed to create the C-C bonds in this compound, research has identified greener solvent alternatives such as water, ethanol, and bioderived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF).
Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and low cost. However, the low solubility of many organic reactants in water can be a challenge. The use of phase-transfer catalysts or surfactant-mediated catalysis can help to overcome these limitations.
Solvent recovery and recycling are also crucial for improving the sustainability of a synthetic process. Designing processes that use a single solvent for multiple steps can simplify recovery. Additionally, techniques like distillation and membrane filtration can be employed to purify and reuse solvents, reducing waste and raw material consumption. A solvent-free approach, known as mechanochemistry, where reactions are carried out by grinding solids together, represents an even greener alternative. For instance, a solvent-free Wittig reaction has been successfully used to synthesize (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene, demonstrating the potential of this technique for producing related compounds. wordpress.comodinity.com
Process Optimization for Increased Yield and Purity
Maximizing the yield and purity of the desired product is a primary goal of process optimization, as it directly impacts the economic viability and sustainability of the synthesis. Higher yields mean less raw material is converted into waste, and higher purity reduces the need for extensive and often solvent-intensive purification steps.
For a potential synthesis of this compound via a cross-coupling reaction, key parameters to optimize would include:
Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction efficiency is crucial, especially when using expensive precious metals.
Reaction Temperature and Time: Finding the optimal balance between reaction rate and energy consumption is essential for a scalable process. Shorter reaction times at lower temperatures are generally preferred.
Stoichiometry of Reactants: Precisely controlling the ratio of reactants can maximize the conversion of the limiting reagent and minimize the formation of byproducts.
Base and Ligand Selection: The choice of base and ligand (for cross-coupling reactions) can significantly influence the reaction's outcome. Screening a variety of these reagents is a common optimization strategy.
Statistical methods like Design of Experiments (DoE) can be powerful tools for systematically optimizing multiple reaction parameters simultaneously, leading to a more efficient and robust process.
Purification is another critical aspect. Crystallization is often a preferred method for large-scale production as it can provide a high-purity product with relatively low solvent usage compared to chromatography. Developing a robust crystallization process is a key part of process optimization.
Economic Viability and Cost Analysis of Synthetic Pathways
The economic feasibility of producing this compound on a large scale is determined by a comprehensive cost analysis of the chosen synthetic route. This analysis must consider several factors:
Cost of Catalysts and Reagents: The expense of catalysts (e.g., palladium vs. nickel), ligands, bases, and any other reagents must be factored in. The potential for catalyst recycling can significantly impact this cost.
Solvent Costs: This includes the initial purchase price of the solvent as well as the costs associated with its recovery and disposal.
Energy Costs: The energy required for heating, cooling, and stirring the reaction, as well as for separations and purifications, contributes to the operational cost.
Waste Disposal Costs: The environmentally responsible disposal of any waste generated during the process incurs costs that must be considered.
The following table provides a hypothetical comparison of potential synthetic routes for a tetra-arylethylene like this compound, highlighting key economic and sustainability factors.
| Synthetic Route | Key Reactants | Catalyst | Solvents | Key Advantages | Key Disadvantages |
| McMurry Coupling | 2-Bromobenzophenone, Benzophenone (B1666685) | Low-valent titanium | THF, DME | Can be effective for sterically hindered alkenes. | Often requires stoichiometric amounts of the titanium reagent, can have poor selectivity in cross-coupling, and may require harsh conditions. rsc.orgwikipedia.org |
| Suzuki Coupling | 1-Bromo-2-vinylbenzene, Phenylboronic acid, Iodobenzene | Palladium or Nickel | Toluene, Dioxane, Water, 2-MeTHF | High functional group tolerance, mild reaction conditions, commercially available starting materials. nih.govmdpi.com | Cost of palladium, potential for metal contamination in the product. |
| Wittig Reaction | 2-Bromobenzaldehyde, Benzyltriphenylphosphonium salt | None (uses stoichiometric phosphonium (B103445) ylide) | THF, Dichloromethane | High regioselectivity for the double bond position. mnstate.eduumass.edu | Generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove. |
Ultimately, the selection of the optimal synthetic route for this compound will involve a multi-faceted analysis that balances synthetic efficiency, cost-effectiveness, and environmental impact. Continuous research into greener catalysts, more benign solvents, and optimized reaction conditions will be crucial for the sustainable and economically viable production of this and other complex organic molecules.
Future Research Directions and Potential Innovations
Exploration of Novel Reactivity Patterns
Future investigations into the reactivity of 2-(2-bromophenyl)-1,1-diphenylethene are poised to uncover novel transformations beyond the well-established intramolecular C-H arylation. The presence of the vinyl group and the bromo-substituted phenyl ring offers multiple sites for chemical modification.
One promising avenue is the exploration of photocyclization and thermo-cyclization reactions . While palladium-catalyzed cyclization is common, light- or heat-induced intramolecular reactions could offer alternative, metal-free pathways to 9-phenylfluorene and its derivatives. These methods may provide different selectivity profiles and are often considered more environmentally benign.
Furthermore, reductive cyclization presents another intriguing possibility. By employing suitable reducing agents, it may be possible to induce cyclization through a radical or anionic intermediate, potentially leading to different isomers or functionalized fluorene (B118485) derivatives that are not accessible through traditional catalytic methods. The development of visible-light-mediated intramolecular radical cyclization of α-brominated amides suggests that similar strategies could be applied to this compound.
Development of New Catalytic Systems for Functionalization
The development of novel catalytic systems for the functionalization of this compound is a cornerstone of future research. While palladium catalysis is well-established for intramolecular C-H arylation, the exploration of other transition metals could unlock new reactivity and synthetic applications. beilstein-journals.org
Rhodium-catalyzed C-H activation , for instance, has shown significant promise in the functionalization of 2-phenylpyridines and could be adapted for the selective introduction of various functional groups onto the aromatic rings of this compound. rsc.orgresearchgate.net Similarly, copper-catalyzed cross-coupling reactions offer a cost-effective and versatile alternative to palladium for forming C-C, C-N, and C-O bonds. rsc.orgnih.govresearchgate.net Investigating the utility of copper catalysts for intermolecular coupling reactions with this compound could lead to the synthesis of a wide array of novel derivatives with interesting photophysical or biological properties.
The following table summarizes potential catalytic systems for the functionalization of this compound:
| Catalyst System | Potential Functionalization Reaction | Potential Products |
| Palladium(II) Acetate (B1210297) / Phosphine (B1218219) Ligands | Intramolecular C-H Arylation | 9-Phenylfluorene Derivatives |
| Rhodium(III) Complexes | Directed C-H Functionalization | Alkylated/Arylated Diphenylethenes |
| Copper(I) Iodide / Diamine Ligands | Cross-Coupling Reactions (e.g., with amines, boronic acids) | Aminated or Arylated Diphenylethenes |
Integration into Hybrid Organic-Inorganic Materials
The unique structural and electronic properties of the triphenylethylene (B188826) and fluorene scaffolds make this compound and its derivatives attractive building blocks for the creation of novel hybrid organic-inorganic materials . These materials, which combine the processability and functionality of organic molecules with the robustness and electronic properties of inorganic components, are at the forefront of materials science. nih.gov
One area of exploration is the development of stimuli-responsive materials . For example, tetraphenylethylene-based metal-organic frameworks (MOFs) have been shown to exhibit reversible fluorescence changes in response to pressure and temperature. nih.gov By incorporating this compound or its cyclized fluorene product as organic linkers in MOFs or other hybrid structures, it may be possible to create materials with tunable optical or electronic properties that respond to external stimuli such as light, heat, or chemical analytes.
The sol-gel synthesis method provides a versatile route for preparing such hybrid materials. mdpi.comresearchgate.net This technique allows for the intimate mixing of organic and inorganic components at the molecular level, leading to materials with enhanced properties. Future research could focus on using the sol-gel process to encapsulate or covalently link this compound-derived chromophores within silica, titania, or zirconia matrices to create robust photoluminescent or sensor materials. nih.gov
Advanced Characterization Techniques for Real-Time Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound, the application of advanced, in-situ characterization techniques is crucial. Real-time monitoring can provide valuable insights that are often missed with traditional offline analysis.
Techniques such as in-situ spectroscopy (e.g., Raman, FTIR, NMR) can be employed to monitor the progress of reactions like the palladium-catalyzed intramolecular C-H activation in real-time. This would allow for the identification of transient intermediates and the determination of reaction kinetics with high precision. Coupling these spectroscopic methods with theoretical calculations can provide a comprehensive picture of the reaction pathway.
Furthermore, detailed kinetic studies of the catalytic cyclization of this compound are warranted. nih.gov By systematically varying reaction parameters such as catalyst loading, ligand structure, temperature, and substrate concentration, a thorough understanding of the rate-determining steps and the influence of different factors on the reaction efficiency can be achieved. This knowledge is essential for optimizing existing synthetic protocols and designing more efficient catalytic systems.
Computational Design of Next-Generation Derivatives with Tailored Properties
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and the properties of its derivatives, guiding the design of new molecules with specific functionalities.
DFT studies on the transition states of the intramolecular cyclization reaction can elucidate the detailed mechanism and help in the rational design of catalysts that lower the activation energy, thereby improving reaction efficiency. researchgate.net By modeling the interaction between the substrate and the catalyst, it is possible to predict which ligands will be most effective.
Moreover, molecular modeling can be used to predict the optoelectronic properties of novel derivatives of this compound and its cyclized product, 9-phenylfluorene. mdpi.com By systematically modifying the molecular structure in silico, researchers can screen for compounds with desired properties, such as specific absorption and emission wavelengths, high quantum yields, or large two-photon absorption cross-sections. This computational pre-screening can significantly accelerate the discovery of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.
Q & A
Q. Table 1. Key Parameters for Suzuki-Miyaura Synthesis
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Balances activity and cost |
| Solvent | Toluene/EtOH (3:1) | Enhances boronic ester solubility |
| Base | K₂CO₃ | Mild, minimizes side reactions |
| Temperature | 90°C | Accelerates coupling without degradation |
Q. Table 2. Stability Under Environmental Conditions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| UV Light (254 nm) | C-Br bond cleavage | Use UV-blocking storage containers |
| High Humidity | Hydrolysis of ethene | Store with desiccants |
| Oxygen Exposure | Oxidation to epoxide | Purge with argon during reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
